2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde
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Overview
Description
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NOS. It is a member of the thiazole family, characterized by a thiazole ring substituted with a trifluoromethylphenyl group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thioamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid.
Reduction: 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethylphenyl group but lacks the thiazole ring.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethylphenyl group but has a boronic acid functional group instead of the thiazole ring.
4-(Trifluoromethyl)phenyl isocyanate: Contains the trifluoromethylphenyl group but has an isocyanate functional group instead of the thiazole ring.
Uniqueness
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the thiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)10-15-9(5-16)6-17-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZISSVPSMFGDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428221 |
Source
|
Record name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174006-70-3 |
Source
|
Record name | 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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